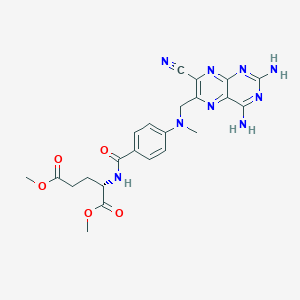

![molecular formula C₁₃H₁₇NO₆ B1140286 2(R,S)-羟基-4[[(2R)-2-羟基-2-(3-羟基苯基)乙基]甲氨基]-4-氧代丁酸 CAS No. 1217525-08-0](/img/no-structure.png)

2(R,S)-羟基-4[[(2R)-2-羟基-2-(3-羟基苯基)乙基]甲氨基]-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid often involves multi-step reactions, each tailored to introduce specific functional groups while preserving the integrity of the molecule. Techniques such as the Lossen rearrangement, as demonstrated in the synthesis of hydroxamic acids from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, exemplify the type of reactions that might be involved in building such complex structures. This method ensures good yields without racemization under milder conditions, making it environmentally friendly and cost-effective (Thalluri et al., 2014).

科学研究应用

合成和抗菌活性

Sharma、Sharma 和 Rane (2004) 的一项研究涉及合成各种化合物,包括与 2(R,S)-羟基-4-氧代丁酸结构相关的化合物。对这些化合物针对革兰氏阳性菌和革兰氏阴性菌的抗菌活性进行了评估。该研究还探讨了定量构效关系,将生物活性与分子参数相关联(Sharma, Sharma, & Rane, 2004)。

异构烯胺酮的结构分析

Brbot-Šaranović 等人(2001)对衍生自类似于 2(R,S)-羟基-4-氧代丁酸的化合物的异构烯胺酮进行了结构分析。他们的研究重点是通过 X 射线衍射和 NMR 光谱了解互变异构平衡和分子结构(Brbot-Šaranović 等,2001)。

丙酮酸脱羧酶的抑制

Chiu 和 Jordan (1994) 的研究调查了 2-氧代酸的合成,包括 2(R,S)-羟基-4-氧代丁酸的类似物。他们发现这些化合物可作为丙酮酸脱羧酶(代谢途径中的关键酶)的有效抑制剂,突出了它们的潜在生化意义(Chiu & Jordan, 1994)。

衍生物的合成和表征

Cindrić 等人(2004)合成了与 2(R,S)-羟基-4-氧代丁酸结构相关的脱氢乙酸衍生物并对其进行了表征。他们利用 NMR 光谱进行结构确认,提供了对这些衍生物的化学性质和潜在应用的见解(Cindrić 等,2004)。

对映选择性合成

Meng、Zhu 和 Zhang (2008) 报道了对映选择性很高的化合物合成,包括与 2(R,S)-羟基-4-氧代丁酸密切相关的 2-羟基-4-芳基丁酸乙酯。他们的研究揭示了合成过程对反应温度的敏感性,为光学活性化合物的生产提供了有价值的信息(Meng, Zhu, & Zhang, 2008)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid involves the protection of the hydroxyl groups, followed by the formation of the amide bond and deprotection of the hydroxyl groups.", "Starting Materials": [ "3-hydroxyphenylacetic acid", "2-bromoethanol", "N,N-dimethylformamide", "triethylamine", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "methylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Protection of the hydroxyl groups of 3-hydroxyphenylacetic acid with acetic anhydride and sodium hydroxide", "Reaction of the protected 3-hydroxyphenylacetic acid with 2-bromoethanol in the presence of triethylamine to form the protected 2-(3-hydroxyphenyl)ethyl 3-hydroxyphenylacetate", "Deprotection of the hydroxyl groups of the protected 2-(3-hydroxyphenyl)ethyl 3-hydroxyphenylacetate with hydrochloric acid", "Formation of the amide bond by reaction of the deprotected 2-(3-hydroxyphenyl)ethyl 3-hydroxyphenylacetate with N,N-dimethylformamide, N-hydroxysuccinimide, and N,N'-dicyclohexylcarbodiimide to form the protected 2-(3-hydroxyphenyl)ethyl N-(N,N-dimethylamino)carbonyl-3-hydroxyphenylacetate", "Deprotection of the hydroxyl groups of the protected 2-(3-hydroxyphenyl)ethyl N-(N,N-dimethylamino)carbonyl-3-hydroxyphenylacetate with sodium hydroxide", "Reaction of the deprotected 2-(3-hydroxyphenyl)ethyl N-methylcarbamate-3-hydroxyphenylacetate with methylamine to form the protected 2-(3-hydroxyphenyl)ethyl N-methylcarbamoyl-3-hydroxyphenylacetate", "Deprotection of the hydroxyl groups of the protected 2-(3-hydroxyphenyl)ethyl N-methylcarbamoyl-3-hydroxyphenylacetate with sodium hydroxide", "Oxidation of the protected 2-(3-hydroxyphenyl)ethyl N-methylcarbamoyl-3-hydroxyphenylacetate with sodium periodate to form 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid" ] } | |

CAS 编号 |

1217525-08-0 |

产品名称 |

2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid |

分子式 |

C₁₃H₁₇NO₆ |

分子量 |

283.28 |

同义词 |

2-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

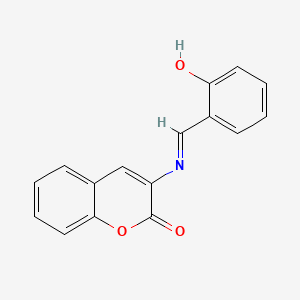

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)